4-{[3-(Methoxycarbonyl)-2-thienyl]amino}-4-oxo-2-butenoic acid
4-{[3-(Methoxycarbonyl)-2-thienyl]amino}-4-oxo-2-butenoic acid
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0690981
InChI:
InChI=1S/C10H9NO5S/c1-16-10(15)6-4-5-17-9(6)11-7(12)2-3-8(13)14/h2-5H,1H3,(H,11,12)(H,13,14)/b3-2+
SMILES:
COC(=O)C1=C(SC=C1)NC(=O)C=CC(=O)O
Molecular Formula:
C10H9NO5S
Molecular Weight:
255.25 g/mol
4-{[3-(Methoxycarbonyl)-2-thienyl]amino}-4-oxo-2-butenoic acid
CAS No.:
Cat. No.: VC0690981
Molecular Formula: C10H9NO5S
Molecular Weight: 255.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H9NO5S |
|---|---|
| Molecular Weight | 255.25 g/mol |
| IUPAC Name | (E)-4-[(3-methoxycarbonylthiophen-2-yl)amino]-4-oxobut-2-enoic acid |
| Standard InChI | InChI=1S/C10H9NO5S/c1-16-10(15)6-4-5-17-9(6)11-7(12)2-3-8(13)14/h2-5H,1H3,(H,11,12)(H,13,14)/b3-2+ |
| Standard InChI Key | SKNMQRTWOSRRPT-NSCUHMNNSA-N |
| Isomeric SMILES | COC(=O)C1=C(SC=C1)NC(=O)/C=C/C(=O)O |
| SMILES | COC(=O)C1=C(SC=C1)NC(=O)C=CC(=O)O |
| Canonical SMILES | COC(=O)C1=C(SC=C1)NC(=O)C=CC(=O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator